(5-Amino-1H-benzo[d]imidazol-2-yl)methanol
Overview
Description
This compound belongs to the benzimidazole derivatives, a class known for their diverse chemical properties and applications in various fields such as materials science and organic synthesis. The presence of functional groups like amino and methanol groups in its structure allows for versatile chemical modifications and reactivity patterns.
Synthesis Analysis
A general approach for the synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. Specific methods for synthesizing (5-Amino-1H-benzo[d]imidazol-2-yl)methanol derivatives include reactions under microwave irradiation on ionic liquid support, showcasing the efficiency and diversity-oriented synthesis approaches for accessing benzimidazole derivatives (Chanda et al., 2012).
Scientific Research Applications
Synthesis and Fluorescence Properties
(5-Amino-1H-benzo[d]imidazol-2-yl)methanol has been utilized in the synthesis of fluorescent compounds. Zheng Wen-yao (2012) conducted a study on the synthesis and fluorescence properties of a Zn~(2+) fluorescent probe using this compound. The research revealed that the compound could coordinate with Zn2+, resulting in strong fluorescence with a quantum yield of 0.64 and a Stoke's shift of 142nm (Zheng Wen-yao, 2012).
Novel Synthetic Routes
Another study by Bohle and Perepichka (2009) explored a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, highlighting the versatility of compounds related to (5-Amino-1H-benzo[d]imidazol-2-yl)methanol in novel synthetic pathways (Bohle & Perepichka, 2009).
Antioxidant and Antimicrobial Activities
F. Bassyouni et al. (2012) synthesized derivatives of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol and evaluated their antioxidant and antimicrobial activities. Their research showed that some of these compounds possess high antioxidant activity and are effective against various bacterial and fungal strains (F. Bassyouni et al., 2012).
Microwave-Assisted Synthesis
A study by Chanda et al. (2012) on microwave-assisted linear synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, using ionic liquid support, demonstrated the efficiency of using derivatives of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol in advanced synthetic methods (Chanda, Maiti, Tseng, & Sun, 2012).
Eco-Friendly Synthesis
Mabrouk et al. (2020) conducted a study on the eco-friendly synthesis of new heterocyclic compounds, including those derived from (5-Amino-1H-benzo[d]imidazol-2-yl)methanol, emphasizing the importance of sustainable approaches in chemical synthesis (Mabrouk et al., 2020).
Corrosion Inhibition
Yadav et al. (2015) explored the use of amino acid compounds derived from (5-Amino-1H-benzo[d]imidazol-2-yl)methanol as corrosion inhibitors for steel in acidic solutions. Their findings contribute to the development of more effective corrosion prevention strategies (Yadav, Sarkar, & Purkait, 2015).
Future Directions
While specific future directions for “(5-Amino-1H-benzo[d]imidazol-2-yl)methanol” were not found, benzimidazole derivatives have shown potential in various therapeutic applications, including as anticancer agents . Further evaluation and development of these compounds could lead to potent therapeutic drugs in the future .
properties
IUPAC Name |
(6-amino-1H-benzimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZEQGMZMYWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951978 | |
Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1H-benzo[d]imidazol-2-yl)methanol | |
CAS RN |
294656-36-3 | |
Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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